

# Bicyclo[4.1.0]heptan-2-one: A Versatile Intermediate in Organic Synthesis

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## Compound of Interest

Compound Name: **Bicyclo[4.1.0]heptan-2-one**

Cat. No.: **B1267762**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bicyclo[4.1.0]heptan-2-one**, also known as norcaran-2-one, is a saturated bicyclic ketone featuring a cyclopropane ring fused to a cyclohexane ring. This strained bicyclic system serves as a valuable and versatile intermediate in organic synthesis. Its unique structural and electronic properties allow for a variety of chemical transformations, making it a key building block for the synthesis of a diverse array of complex organic molecules. This document provides an overview of its applications, particularly in the development of pharmaceuticals and agrochemicals, along with detailed protocols for some of its key synthetic transformations.

## Physicochemical Properties

A summary of the key physicochemical properties of **Bicyclo[4.1.0]heptan-2-one** is presented in the table below.

Property	Value	Reference
CAS Number	5771-58-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	110.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	183.5°C at 760 mmHg	<a href="#">[1]</a>
Density	1.082 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	57.8°C	<a href="#">[1]</a>
Refractive Index	1.51	<a href="#">[1]</a>

## Applications in Organic Synthesis

The reactivity of **Bicyclo[4.1.0]heptan-2-one** is dominated by the presence of the strained cyclopropane ring and the ketone functionality. This allows for a range of synthetic manipulations, including nucleophilic additions to the carbonyl group, and, most notably, regioselective ring-opening reactions of the cyclopropane ring. These reactions provide access to functionalized cycloheptane and cyclohexane derivatives, which are common scaffolds in bioactive molecules.

## Pharmaceutical Applications

**Bicyclo[4.1.0]heptan-2-one** and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds.

- Anti-inflammatory and Analgesic Agents: The bicyclo[4.1.0]heptane scaffold is explored for its potential in developing new anti-inflammatory and analgesic drugs.[\[1\]](#)[\[4\]](#) Research has been conducted on its role in investigating the medicinal properties of certain natural products.[\[1\]](#)
- Anticancer Therapeutics: The rigid bicyclic structure serves as a scaffold for designing novel anti-cancer agents.[\[4\]](#) Its ability to be functionalized allows for the synthesis of derivatives with tailored biological activities.

- Nucleoside Analogues: Enantiomerically pure bicyclo[4.1.0]heptane derivatives are used as templates for the synthesis of conformationally locked carbocyclic nucleoside analogues.[\[5\]](#) [\[6\]](#) These analogues are investigated for their antiviral activities.
- Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: Novel bicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as MCHR1 antagonists, which are potential therapeutic agents for the treatment of obesity.

The general synthetic approach towards these applications often involves the initial modification of the ketone functionality, followed by strategic ring-opening or further functionalization of the bicyclic system.

## Agrochemical Applications

In the field of agrochemicals, bicyclo[4.1.0]heptane derivatives have shown significant promise, particularly as herbicides.

- Herbicidal Compounds: Bicyclo[4.1.0]heptane-2,4-dione derivatives have been synthesized and found to be effective as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated target for herbicides.[\[7\]](#) These compounds have demonstrated high activity against various weeds.

The synthesis of these herbicidal compounds typically involves the acylation of a bicyclo[4.1.0]heptane-2,4-dione precursor.

## Key Synthetic Transformations and Protocols

The utility of **Bicyclo[4.1.0]heptan-2-one** as a synthetic intermediate is demonstrated through a variety of reactions. Below are generalized protocols for some of the key transformations.

### Synthesis of Bicyclo[4.1.0]heptan-2-one

The parent ketone can be synthesized via a cyclopropanation reaction from 2-cyclohexen-1-one.

Protocol: Corey-Chaykovsky Cyclopropanation

This reaction involves the use of a sulfur ylide, typically generated from trimethylsulfoxonium iodide.

- Reagents: 2-Cyclohexen-1-one, Trimethylsulfoxonium Iodide, a strong base (e.g., Sodium Hydride).
- Solvent: A dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).
- Procedure:
  - To a suspension of sodium hydride in dry DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
  - The reaction mixture is cooled in an ice bath, and a solution of 2-cyclohexen-1-one in the reaction solvent is added dropwise.
  - The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
  - The reaction is quenched by the slow addition of water.
  - The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  - The crude product is purified by distillation or column chromatography to afford **Bicyclo[4.1.0]heptan-2-one**.

## Ring-Opening Reactions

The strained cyclopropane ring of **Bicyclo[4.1.0]heptan-2-one** can be opened under various conditions to yield functionalized seven-membered rings.

Protocol: Acid-Catalyzed Ring Opening

Acid-promoted cleavage of the cyclopropane ring can lead to the formation of cycloheptene derivatives. The regioselectivity of this reaction can be influenced by the acid strength and steric factors.

- Reagents: **Bicyclo[4.1.0]heptan-2-one** or its derivatives, a protic or Lewis acid (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl, BF<sub>3</sub>·OEt<sub>2</sub>).
- Solvent: An appropriate solvent that does not react with the acid (e.g., dichloromethane, diethyl ether).
- Procedure:
  - A solution of the **bicyclo[4.1.0]heptan-2-one** derivative in the chosen solvent is cooled in an ice bath.
  - The acid is added dropwise to the stirred solution.
  - The reaction is monitored by TLC for the disappearance of the starting material.
  - Upon completion, the reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution).
  - The aqueous layer is extracted with an organic solvent.
  - The combined organic extracts are washed, dried, and concentrated.
  - The product is purified by column chromatography.

## Synthesis of Functionalized Derivatives

The ketone group in **Bicyclo[4.1.0]heptan-2-one** provides a handle for a wide range of functionalizations.

Protocol: Synthesis of Bicyclo[4.1.0]heptan-2-ol

Reduction of the ketone yields the corresponding alcohol, which can be a precursor for further transformations.

- Reagents: **Bicyclo[4.1.0]heptan-2-one**, a reducing agent (e.g., Sodium Borohydride ( $\text{NaBH}_4$ ) or Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )).
- Solvent: An alcohol for  $\text{NaBH}_4$  (e.g., methanol, ethanol) or an ether for  $\text{LiAlH}_4$  (e.g., diethyl ether, THF).
- Procedure (using  $\text{NaBH}_4$ ):
  - **Bicyclo[4.1.0]heptan-2-one** is dissolved in methanol and the solution is cooled in an ice bath.
  - Sodium borohydride is added portion-wise to the stirred solution.
  - The reaction mixture is stirred at  $0^\circ\text{C}$  for a specified time and then allowed to warm to room temperature.
  - The reaction is quenched by the addition of water or a dilute acid.
  - The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent.
  - The organic layer is washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography.

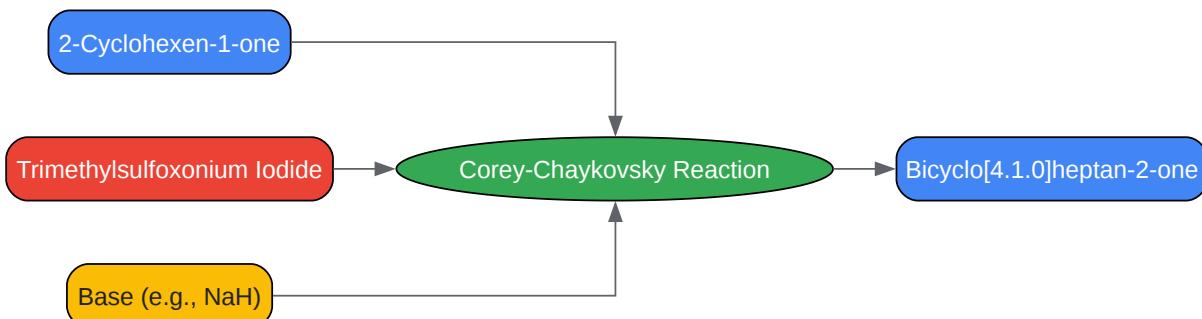
## Data Presentation

The following table summarizes the types of compounds synthesized from **Bicyclo[4.1.0]heptan-2-one** and their potential applications.

Starting Material	Reaction Type	Product Class	Potential Application
2-Cyclohexen-1-one	Cyclopropanation	Bicyclo[4.1.0]heptan-2-one	Versatile Intermediate
Bicyclo[4.1.0]heptan-2-one	Reduction	Bicyclo[4.1.0]heptan-2-ol	Intermediate for further synthesis
Bicyclo[4.1.0]heptan-2-one	Ring-Opening	Functionalized Cycloheptenones	Pharmaceutical Scaffolds
Bicyclo[4.1.0]heptane-2,4-dione	Acylation	Acyl-bicyclo[4.1.0]heptane-2,4-diones	Herbicides (HPPD inhibitors) <sup>[7]</sup>
Bicyclo[4.1.0]heptane derivatives	Multi-step synthesis	Carbocyclic Nucleoside Analogues	Antiviral agents <sup>[5][6]</sup>
Bicyclo[4.1.0]heptane derivatives	Multi-step synthesis	MCHR1 Antagonists	Anti-obesity agents

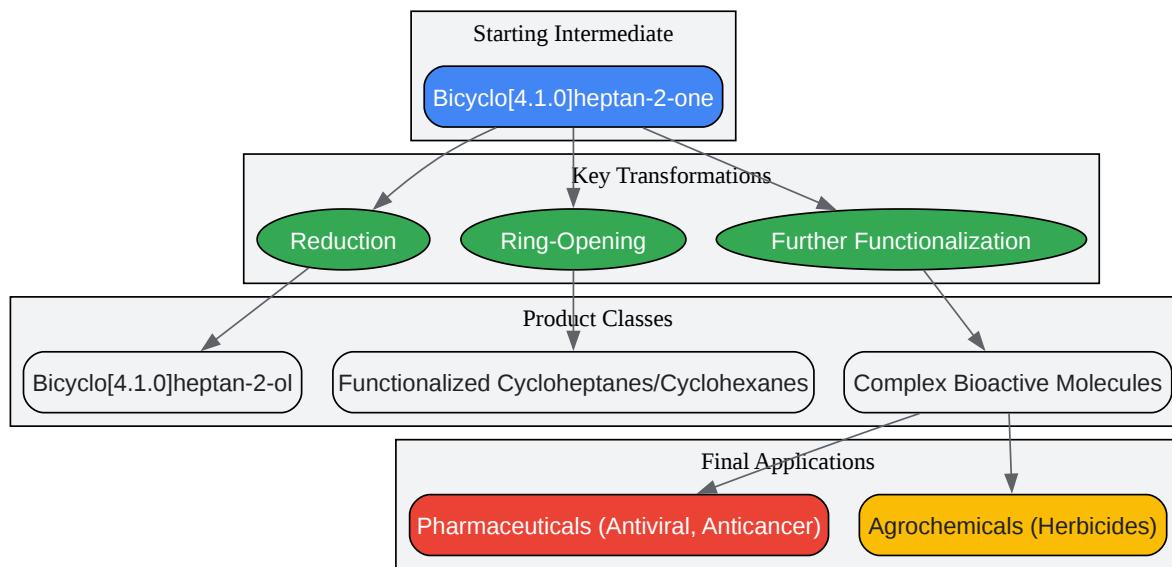
## Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships involving **Bicyclo[4.1.0]heptan-2-one**.



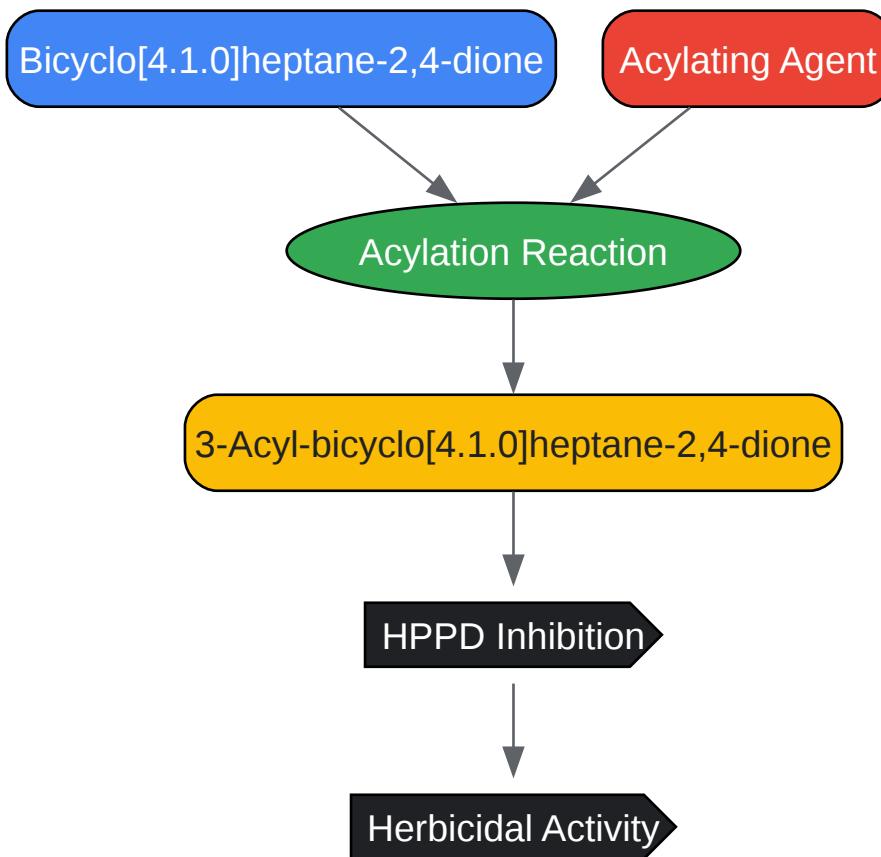
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Caption: Synthesis of **Bicyclo[4.1.0]heptan-2-one** via Corey-Chaykovsky Reaction.



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Caption: Synthetic utility of **Bicyclo[4.1.0]heptan-2-one**.



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Caption: Synthesis of Herbicidal Bicyclo[4.1.0]heptane-2,4-dione Derivatives.

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- To cite this document: BenchChem. [Bicyclo[4.1.0]heptan-2-one: A Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267762#bicyclo-4-1-0-heptan-2-one-as-an-intermediate-in-organic-synthesis]

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